molecular formula C13H16ClN3O3S B14916859 N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide

N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B14916859
M. Wt: 329.80 g/mol
InChI Key: OPUQXJQWXFZZLC-UHFFFAOYSA-N
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Description

This compound features a sulfonyl group attached to a chlorophenyl ring, along with a pyrazole ring that is substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylsulfonyl chloride, which is then reacted with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of the trimethyl-substituted pyrazole ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16ClN3O3S

Molecular Weight

329.80 g/mol

IUPAC Name

N-(2-chlorophenyl)sulfonyl-3,5,5-trimethyl-4H-pyrazole-1-carboxamide

InChI

InChI=1S/C13H16ClN3O3S/c1-9-8-13(2,3)17(15-9)12(18)16-21(19,20)11-7-5-4-6-10(11)14/h4-7H,8H2,1-3H3,(H,16,18)

InChI Key

OPUQXJQWXFZZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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